4-chloro-2-phenyl-1H-indole
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Overview
Description
4-chloro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a phenyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with 4-chlorobenzaldehyde under acidic conditions can yield this compound .
Another method involves the cyclization of 2-phenyl-3-(4-chlorophenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction typically requires heating to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-phenyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring.
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophilic Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Electrophilic Substitution: Halogenated or nitro-substituted indoles.
Oxidation: Indole-2,3-diones or other oxidized derivatives.
Reduction: Dihydroindole derivatives.
Nucleophilic Substitution: Amino or thio-substituted indoles.
Scientific Research Applications
4-chloro-2-phenyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indole: Lacks the chlorine atom at the 4-position, which may result in different reactivity and biological activity.
4-bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
4-chloro-1H-indole:
Uniqueness
4-chloro-2-phenyl-1H-indole is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
Molecular Formula |
C14H10ClN |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10ClN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H |
InChI Key |
QDRVHYTVUBEFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
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